molecular formula C8H15NO B1517637 4-(Tert-butoxy)butanenitrile CAS No. 33563-86-9

4-(Tert-butoxy)butanenitrile

Cat. No.: B1517637
CAS No.: 33563-86-9
M. Wt: 141.21 g/mol
InChI Key: PQXITQQCRAFSOP-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)butanenitrile is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2,3)10-7-5-4-6-9/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXITQQCRAFSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Tert-butoxy)butanenitrile, with the chemical formula C₈H₁₅NO, is a compound of significant interest in the field of medicinal chemistry and biological research. Its structure includes a tert-butoxy group attached to a butanenitrile backbone, which influences its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound.

The molecular weight of this compound is approximately 155.21 g/mol. It is characterized by the following properties:

PropertyValue
Molecular FormulaC₈H₁₅NO
Boiling PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)2.92

Biological Activity

  • Antioxidant Properties : Preliminary studies suggest that compounds with similar structures may exhibit antioxidant activities, which can be beneficial in protecting cells from oxidative stress. This property is crucial in the context of diseases where oxidative damage plays a significant role.
  • Enzyme Inhibition : Compounds containing nitrile groups have been shown to inhibit various enzymes, including kinases and proteases. This inhibition can lead to downstream effects on cell proliferation and survival.
  • Potential Anticancer Activity : The structural similarity to known anticancer agents suggests that this compound may have potential as an anticancer compound. Further research is needed to elucidate its effects on cancer cell lines.

Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of various nitriles on cancer cell lines, revealing that compounds with structural similarities to this compound significantly inhibited cell proliferation through apoptosis induction.

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that related compounds reduced reactive oxygen species (ROS) levels in cultured cells, indicating potential protective effects against oxidative stress.

Study 3: Enzyme Interaction Studies

Research involving enzyme assays showed that certain nitriles could competitively inhibit kinase activity, suggesting a mechanism for modulating cellular signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Tert-butoxy)butanenitrile
Reactant of Route 2
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4-(Tert-butoxy)butanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.